
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
Overview
Description
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is a synthetic compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . It is a colorless solid that is insoluble in water but soluble in organic solvents such as benzene and toluene . This compound is primarily used as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals .
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol typically involves the reduction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid. The process is carried out at temperatures below 30°C using sodium borohydride (NaBH4) in ethylene glycol dimethyl ether as the solvent . The reaction mixture is then treated with dimethyl sulfate at 50°C for one hour, followed by post-treatment to obtain the final product .
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol undergoes various chemical reactions, including:
The major products formed from these reactions include 2,3,5,6-tetrafluoro-4-methylbenzaldehyde, 2,3,5,6-tetrafluoro-4-methylbenzene, and various substituted derivatives .
Scientific Research Applications
Synthesis of Pesticides
One of the primary applications of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol is in the synthesis of pyrethroid pesticides. These compounds are known for their effectiveness as insecticides and acaricides. The alcohol serves as an important intermediate in the production of several active ingredients:
- Profluthrin : This compound is synthesized through a reaction involving this compound and norchrysanthemic acid ester derivatives. Profluthrin is notable for its low toxicity to mammals while being highly effective against a variety of pests .
- Tefluthrin : Another significant application involves the formation of tefluthrin esters from this compound. Tefluthrin is utilized in agricultural practices for its potent insecticidal properties .
Organic Synthesis
Beyond its role in pesticide formulation, this compound is valuable in organic synthesis as a reagent or intermediate:
- Synthesis of Fluorinated Compounds : The alcohol can be used to create various fluorinated organic compounds through reactions such as alkylation and acylation. Its unique fluorinated structure imparts desirable properties to the resulting compounds .
- Building Block for Complex Molecules : The compound is employed as a building block in the synthesis of more complex molecules that require fluorinated aromatic systems. This includes pharmaceuticals and agrochemicals where fluorine atoms enhance biological activity and stability .
Case Study 1: Development of Pyrethroid Insecticides
A study demonstrated the efficient synthesis of pyrethroid insecticides using this compound as a key intermediate. The research highlighted the advantages of using this compound over traditional non-fluorinated analogs due to enhanced efficacy and reduced environmental impact .
Case Study 2: Synthesis Methodologies
Research has focused on optimizing the synthesis methods for this compound to improve yield and reduce costs. One method involved hydrogenation processes using palladium catalysts under controlled conditions to achieve high purity and yield (up to 99%) for industrial applications .
Summary Table of Applications
Application Area | Specific Use | Key Benefits |
---|---|---|
Pesticide Development | Synthesis of profluthrin | Low toxicity to mammals; effective pest control |
Synthesis of tefluthrin | Potent insecticidal properties | |
Organic Synthesis | Building block for fluorinated compounds | Enhanced biological activity |
Reagent in alkylation/acylation reactions | Improved stability and reactivity |
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The fluorine atoms in the compound enhance its binding affinity to target proteins, making it a potent modulator of biochemical pathways .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is unique due to its tetrafluorinated structure, which imparts distinct chemical and physical properties. Similar compounds include:
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde: An oxidation product of the compound, used in the synthesis of other fluorinated compounds.
2,3,5,6-Tetrafluoro-4-methylbenzene: A reduction product, used as a precursor in various chemical reactions.
4-Methyl-2,3,5,6-tetrafluorophenol: A related compound with a hydroxyl group on the aromatic ring, used in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the versatility of fluorinated aromatic compounds in scientific research and industrial applications .
Biological Activity
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS Number: 79538-03-7) is an organofluorine compound characterized by its unique molecular structure, which includes four fluorine atoms substituted on a benzyl alcohol framework. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications and biological activities.
- Molecular Formula : C₈H₆F₄O
- Molecular Weight : 194.126 g/mol
- Structure : The compound features a hydroxyl group (-OH) attached to a benzene ring that has four fluorine substituents at the 2, 3, 5, and 6 positions and a methyl group at the para position (4-position).
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its role as a metabolite of certain pyrethroid pesticides. It serves as a biomarker for assessing human exposure to these pesticides and evaluating potential health risks.
The specific mechanism of action for this compound remains poorly defined; however, it is believed to interact with various biological systems through enzyme inhibition or activation. Its fluorinated structure may enhance its reactivity and influence its interactions within biological pathways.
Applications in Research
- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms.
- Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceuticals that require fluorinated aromatic compounds for enhanced biological activity.
- Environmental Monitoring : As a metabolite of pyrethroid pesticides, it aids in assessing pesticide exposure levels in humans and the environment.
Study on Metabolic Pathways
Research indicates that this compound is involved in the metabolic degradation of pyrethroid pesticides. Its presence in biological samples can indicate exposure levels and potential health impacts associated with pesticide use .
Toxicological Assessments
A study focusing on the toxicological effects of fluorinated compounds highlighted that this compound exhibits lower toxicity compared to other organofluorine compounds. This finding suggests its potential safety as an intermediate in pesticide formulations .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzyl alcohol | C₈H₁₀O | No fluorine substituents; more hydrophobic |
2-Fluoro-4-methylbenzyl alcohol | C₈H₇FO | Only one fluorine; less polar than tetrafluorinated |
2,3-Difluoro-4-methylbenzyl alcohol | C₈H₈F₂O | Two fluorines; different reactivity patterns |
2,3-Dichloro-4-methylbenzyl alcohol | C₈H₈Cl₂O | Chlorine substituents; different biological activity |
The presence of four fluorine atoms significantly alters the chemical properties of this compound compared to similar compounds. This substitution enhances its polarity and potential reactivity while influencing its biological interactions .
Q & A
Q. What are the established synthetic routes for 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via two primary routes:
- Grignard Reaction Pathway : Starting with 2,3,5,6-tetrafluoroterephthalonitrile, methylmagnesium bromide undergoes partial Grignard reaction followed by catalytic hydrogenation and hydrolysis .
- Halogen Exchange Fluorination : Using 2,3,5,6-tetrachlorophthalonitrile as a precursor, fluorination via sodium fluoride (Halex reaction) is followed by hydrolysis, decarboxylation, esterification, and reduction .
Key Factors Affecting Yield :
- Temperature Control : Excessive heat during fluorination can lead to side reactions (e.g., over-fluorination or ring degradation) .
- Catalyst Selection : Palladium-based catalysts in hydrogenation steps improve selectivity for the benzyl alcohol moiety .
Q. How can researchers optimize the fluorination step to minimize byproducts?
Advanced Research Question
Optimization strategies include:
- Stepwise Fluorination : Gradual introduction of fluorine atoms using controlled stoichiometry reduces polyfluorinated byproducts .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility in Halex reactions, improving reaction efficiency .
- Byproduct Analysis : LC-MS or GC-MS can identify intermediates like 2,3,5,6-tetrafluorobenzoic acid, enabling adjustments to reaction time or reagent ratios .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
Basic Research Question
- NMR Spectroscopy : NMR resolves fluorine substituent positions, while NMR confirms the hydroxymethyl group (-CHOH) .
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., residual phthalonitrile precursors) .
- Melting Point Analysis : Consistency with the reported 201°C (decomposition) indicates crystallinity and purity .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Advanced Research Question
- Reaction Exotherms : Fluorination and Grignard reactions require precise temperature control to avoid runaway exotherms in large batches .
- Catalyst Recovery : Palladium catalysts are costly; implementing filtration or distillation systems improves recovery rates .
- Purification : Column chromatography is impractical at scale; recrystallization in ethanol/water mixtures offers a scalable alternative .
Q. How does this compound function as an intermediate in pyrethroid insecticides, and what structural modifications enhance efficacy?
Advanced Research Question
- Role in Transfluthrin Synthesis : The alcohol group undergoes esterification with cyclopropanecarboxylic acid derivatives to form potent insecticides .
- Derivative Optimization : Introducing methoxymethyl groups (e.g., 4-methoxymethyl derivatives) increases vapor pressure, enhancing mosquito repellency .
Q. How can researchers resolve contradictions in reported spectral data or physical properties?
Advanced Research Question
- Cross-Validation : Compare NMR chemical shifts across studies (e.g., -120 to -140 ppm for aromatic fluorines) to identify anomalies .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in melting points or substituent orientations .
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact or inhalation of fluorinated vapors .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxymethyl group .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO) and acid chlorides, which may cause violent decomposition .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCSTULKVNHEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370164 | |
Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-03-7 | |
Record name | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79538-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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